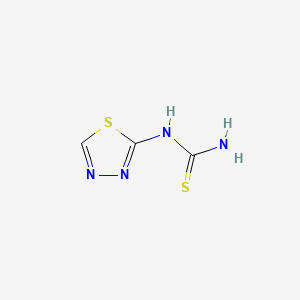

1,3,4-Thiadiazol-2-yl-thiourea

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Medicinal Chemistry and Agrochemicals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a cornerstone in the development of a multitude of pharmaceuticals and agrochemicals. nih.govgavinpublishers.com Its significance stems from its unique physicochemical properties, including its planarity, aromaticity, and ability to participate in various non-covalent interactions, which contribute to its favorable in vivo stability and generally low toxicity in higher vertebrates. gavinpublishers.comchemicalbook.com

In medicinal chemistry , the 1,3,4-thiadiazole nucleus is a versatile pharmacophore found in drugs with a broad spectrum of pharmacological activities. benthamdirect.comnih.gov These include:

Antimicrobial agents: Several 1,3,4-thiadiazole derivatives have demonstrated potent antibacterial and antifungal properties. mdpi.comjapsonline.comnih.gov Marketed drugs like the sulfonamide antibacterial agent Sulfamethizole and the antibiotic Cefazedone incorporate this scaffold. chemicalbook.com

Anticancer agents: The thiadiazole ring is a component of various compounds exhibiting anticancer activity against several cancer cell lines. mdpi.combohrium.com

Antiviral agents: This scaffold has been investigated for its potential in developing antiviral drugs. benthamdirect.comnih.gov

Anticonvulsant agents: Derivatives of 1,3,4-thiadiazole have shown promise as anticonvulsant drugs. benthamdirect.comnih.gov

Carbonic anhydrase inhibitors: Drugs like Acetazolamide and Methazolamide, which contain the 1,3,4-thiadiazole ring, are used to treat glaucoma. chemicalbook.com

In the realm of agrochemicals , 1,3,4-thiadiazole derivatives have been successfully developed as:

Fungicides: Compounds like Bismerthiazol and Thiodiazole-copper are widely used to control fungal diseases in crops. frontiersin.org

Herbicides: Certain thiadiazole derivatives have shown herbicidal activity. researchgate.net

Insecticides: The scaffold is present in insecticides used to protect crops. acs.org

Plant growth regulators: Some derivatives have been found to influence plant growth. frontiersin.org

The stability and diverse biological potential of the 1,3,4-thiadiazole nucleus have made it a focal point for medicinal and agricultural chemists, who continue to explore its structural modifications to develop new and more effective agents. innovareacademics.in

Evolution of Thiourea (B124793) Moieties in Bioactive Compound Design

The thiourea moiety, characterized by the (R1R2N)(R3R4N)C=S functional group, has long been recognized for its chemical versatility and broad biological activity, making it a valuable component in the design of bioactive compounds. acs.orgbiointerfaceresearch.com Its ability to form strong hydrogen bonds and coordinate with metal ions is crucial to its biological function. biointerfaceresearch.com

Historically, thiourea derivatives have been integral to the development of various therapeutic agents. For instance, the antituberculosis drugs Thioacetazone and Thiocarlide contain a thiourea core. biointerfaceresearch.comnih.gov The evolution of thiourea in drug design has seen its incorporation into a wide range of molecules targeting different diseases. This includes its use in developing histamine (B1213489) H2-receptor antagonists like Metiamide, which paved the way for later anti-ulcer drugs. nih.gov

In modern drug discovery, the thiourea scaffold continues to be a key pharmacophore. biointerfaceresearch.com Researchers have increasingly utilized urea (B33335) and thiourea derivatives to facilitate critical drug-target interactions and to fine-tune the physicochemical properties of drug candidates. chemicaljournal.in Thiourea derivatives have been investigated for a vast array of pharmacological activities, including:

Anticancer biointerfaceresearch.comfip.org

Antiviral biointerfaceresearch.com

Antibacterial biointerfaceresearch.comfip.org

Antifungal biointerfaceresearch.com

Antioxidant biointerfaceresearch.com

Herbicidal biointerfaceresearch.com

Insecticidal biointerfaceresearch.com

The thiourea functional group is considered a "privileged structure" in medicinal chemistry due to its presence in numerous drugs and bioactive compounds. nih.gov Its role as a versatile building block allows for the synthesis of a large number of derivatives with a broad spectrum of applications in the pharmaceutical industry. chemicaljournal.in

Rationale for Conjugating 1,3,4-Thiadiazole and Thiourea Moieties

The conjugation of the 1,3,4-thiadiazole ring with a thiourea moiety to form 1,3,4-Thiadiazol-2-yl-thiourea is a deliberate strategy in medicinal and agrochemical research, driven by the principle of molecular hybridization. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities by combining two known pharmacophores. bohrium.comjst.go.jp

The primary rationale for this conjugation lies in the potential for synergistic effects . Both the 1,3,4-thiadiazole scaffold and the thiourea group possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. innovareacademics.innih.govnih.gov By linking these two moieties, researchers hypothesize that the resulting hybrid molecule could exhibit improved potency or a broader range of activity than either component alone. nih.gov The covalent bonding of two biologically active compounds that may act through different mechanisms can lead to compounds with improved activity. nih.gov

Furthermore, the structural features of the conjugated molecule are designed to optimize interactions with biological targets. The 1,3,4-thiadiazole ring can serve as a hydrophobic moiety, while the thiourea group provides hydrogen bonding capabilities, both of which are crucial for binding to enzymes and receptors. nih.gov The combination of a 2-amino-1,3,4-thiadiazole (B1665364) ring with an aryl/heteroaryl thiourea moiety has been a specific design strategy in the quest for new therapeutic agents. jst.go.jp The resulting hybrid structures have shown promise in various biological screenings, including anticancer and antimicrobial assays, validating the rationale behind their synthesis. bohrium.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

58326-37-7 |

|---|---|

Molecular Formula |

C3H4N4S2 |

Molecular Weight |

160.2 g/mol |

IUPAC Name |

1,3,4-thiadiazol-2-ylthiourea |

InChI |

InChI=1S/C3H4N4S2/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |

InChI Key |

LQIDUURITTXLQU-UHFFFAOYSA-N |

SMILES |

C1=NN=C(S1)NC(=S)N |

Canonical SMILES |

C1=NN=C(S1)NC(=S)N |

Other CAS No. |

58326-37-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3,4 Thiadiazol 2 Yl Thiourea Derivatives

General Synthetic Strategies for 1,3,4-Thiadiazol-2-yl-thiourea Scaffolds

The synthesis of this compound derivatives is primarily achieved through the formation of the 1,3,4-thiadiazole (B1197879) ring from thiosemicarbazide (B42300) precursors, followed by the introduction of the thiourea (B124793) group, or through one-pot procedures where both moieties are formed concurrently. nih.govacs.orgarabjchem.org

Cyclization Reactions of Thiosemicarbazide and Derivatives

A cornerstone in the synthesis of 2-amino-1,3,4-thiadiazoles, the direct precursors to 1,3,4-thiadiazol-2-yl-thioureas, is the cyclization of thiosemicarbazides. researchgate.netsbq.org.br This transformation can be achieved using various dehydrating or cyclizing agents.

Commonly, acid-catalyzed cyclization is employed. For instance, treating thiosemicarbazide derivatives with concentrated sulfuric acid or phosphoric acid leads to the formation of the corresponding 2-amino-1,3,4-thiadiazole (B1665364). sbq.org.brut.ac.ir The reaction mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon of a carboxylic acid, followed by dehydration and subsequent intramolecular cyclization initiated by the sulfur atom. sbq.org.br

Table 1: Examples of Acid-Catalyzed Cyclization of Thiosemicarbazide Derivatives

| Starting Material (Thiosemicarbazide Derivative) | Cyclizing Agent | Product (2-Amino-1,3,4-thiadiazole Derivative) | Yield (%) |

| Thiosemicarbazide | Phosphoric Acid | 2-Amino-1,3,4-thiadiazole | 40 |

| 4-Methylthiosemicarbazide | Phosphoric Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | 30 |

| 4-Chlorophenylthiosemicarbazide | Phosphoric Acid | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 50 |

| Thiosemicarbazide and various carboxylic acids | Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | 35-80 |

Alternative cyclization reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) have also proven effective. acs.orgacs.org This method offers a milder alternative to strong acids. The choice of solvent can influence the regioselectivity of the cyclization, with polar solvents like N-methyl-2-pyrrolidone (NMP) favoring the formation of the 1,3,4-thiadiazole isomer over the 1,3,4-oxadiazole (B1194373). acs.org Solid-phase synthesis has also been developed, where a thiosemicarbazide resin undergoes desulfurative cyclization to yield a polymer-bound 2-amino-1,3,4-thiadiazole, which can then be further functionalized. acs.org

Reactions Involving Isocyanates and Isothiocyanates

The thiourea moiety is typically introduced by reacting a 2-amino-1,3,4-thiadiazole derivative with an appropriate isocyanate or isothiocyanate. nih.govtandfonline.comsav.sk This nucleophilic addition reaction is a versatile method for creating a diverse range of N-substituted 1,3,4-thiadiazol-2-yl-thioureas.

For example, 2-amino-5-alkyl-1,3,4-thiadiazoles react with p-toluenesulfonyl isothiocyanate to produce 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas. nih.gov Similarly, reacting 2-amino-5-aryl-1,3,4-thiadiazoles with aroylisothiocyanates yields N-(5-aryl-1,3,4-thiadiazol-2-yl)-N'-benzoylthioureas. tandfonline.com The reaction is often carried out in a suitable solvent like dioxane or acetonitrile, and sometimes in the presence of a base. nih.govmdpi.com

Table 2: Synthesis of this compound Derivatives using Isocyanates and Isothiocyanates

| 2-Amino-1,3,4-thiadiazole Derivative | Isocyanate/Isothiocyanate | Product |

| 2-Amino-5-alkyl-1,3,4-thiadiazoles | p-Toluenesulfonyl isothiocyanate | 1-(5-Alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aroylisothiocyanates | N-(5-Aryl-1,3,4-thiadiazol-2-yl)-N'-benzoylthioureas |

| 2-Amino-1,3,4-thiadiazole | Phenyl isothiocyanate | 1-(1,3,4-Thiadiazol-2-yl)-3-phenylthiourea |

| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Phenyl isothiocyanate | 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea |

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and streamlined approach to constructing this compound derivatives, minimizing the need for isolation of intermediates. nih.govarabjchem.org These methods often involve the in-situ formation of one of the reactive species.

A notable one-pot procedure involves the reaction of a 2-amino-1,3,4-thiadiazole with an isothiocyanate, which can be generated in situ. nih.gov For instance, p-toluenesulfonyl isothiocyanate can be prepared from p-toluenesulfonyl chloride and ammonium (B1175870) thiocyanate (B1210189) and then reacted directly with the aminothiadiazole without isolation. nih.gov Another one-pot method describes the synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazoles from phenylthiosemicarbazide and carbon disulfide, followed by alkylation. arabjchem.org Phase-transfer catalysis, sometimes combined with ultrasonic irradiation, has also been employed for the one-pot synthesis of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas. tandfonline.comtandfonline.com

Functionalization and Derivatization Approaches at the Thiadiazole Ring

The versatility of the 1,3,4-thiadiazole core allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of compounds with tailored properties.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the 1,3,4-thiadiazole ring is a common strategy to modulate the physicochemical and biological properties of the resulting molecules. These substituents can be introduced at various positions of the thiadiazole ring, most commonly at the C5 position.

One approach involves starting with a pre-functionalized thiosemicarbazide. For example, reacting a hydrazide with a substituted isothiocyanate generates a thiosemicarbazide that can be cyclized to a 5-substituted-2-amino-1,3,4-thiadiazole. ut.ac.ir Another strategy is the direct functionalization of a pre-formed thiadiazole ring. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be S-alkylated with various haloalkanes to introduce alkylthio substituents at the 2-position. mdpi.com Suzuki coupling reactions have also been utilized in solid-phase synthesis to introduce aryl groups onto the thiadiazole ring. acs.org

Heterocyclic Ring Annulation and Hybrid Molecule Synthesis

Fusing other heterocyclic rings to the 1,3,4-thiadiazole scaffold can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This strategy, known as heterocyclic ring annulation or hybrid molecule synthesis, has been extensively explored.

A common method involves the reaction of 2-amino-1,3,4-thiadiazoles with bifunctional reagents. For example, reaction with α-haloketones leads to the formation of imidazo[2,1-b] sbq.org.brut.ac.iracs.orgthiadiazole derivatives. derpharmachemica.comsci-hub.se Similarly, reaction with chloroacetyl chloride followed by cyclization can yield imidazo[2,1-b] sbq.org.brut.ac.iracs.orgthiadiazol-6(5H)-ones. sci-hub.se

Another approach involves the reaction of 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide with substituted thiourea derivatives, which undergoes S-alkylation and subsequent cyclodehydration to form aryl aminothiazole-substituted 1,3,4-thiadiazoles. mdpi.com Furthermore, the synthesis of hybrid molecules containing both 1,3,4-thiadiazole and 1,2,4-triazole (B32235) rings has been reported through multi-step reaction sequences. nih.gov These fused and hybrid systems represent a rich area of chemical space for the discovery of new bioactive compounds.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methods for the synthesis of 1,3,4-thiadiazole derivatives, including those containing a thiourea moiety. These green chemistry approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and simplify reaction procedures. Key strategies include the use of microwave irradiation, ultrasound assistance, and solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 1,3,4-thiadiazole derivatives. researchgate.netjmrionline.comscielo.brderpharmachemica.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netderpharmachemica.com For instance, the one-pot synthesis of aryl-triazalo-1,3,4-thiadiazoles has been successfully achieved under microwave irradiation in solvent-free conditions, using AlCl₃ as a catalyst. jmrionline.com This method offers the advantages of being eco-friendly and providing improved yields in just a few minutes. jmrionline.com Similarly, the synthesis of 1,3,4-thiadiazole Schiff base derivatives has been accomplished using microwave irradiation, which proved to be a more rapid and efficient alternative to conventional methods. researchgate.net

Ultrasound irradiation is another green technique that has been effectively employed in the synthesis of 1,3,4-thiadiazole derivatives. mdpi.comsbq.org.brnih.govresearchgate.netscilit.comscilit.com Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. researchgate.net A notable example is the synthesis of 1,3,4-thiadiazoles from thiosemicarbazone, ferric chloride, and water under ultrasound (50 W) and microwave (200 W) irradiation for a short duration of 3 minutes, resulting in high yields (73–90%). sbq.org.br This approach avoids the use of organic solvents and harsh acidic conditions. sbq.org.br Furthermore, ultrasound has been utilized in the one-pot, three-component synthesis of novel indole (B1671886) derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, highlighting its versatility. scispace.com

Solvent-free synthesis, often combined with microwave or grinding techniques, represents a significant advancement in green chemistry. nih.govresearchgate.net By eliminating volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. nih.gov The synthesis of a new series of 1,3,4-thiadiazoles was achieved by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with hydrazonoyl halide derivatives at room temperature, demonstrating a simple and efficient solvent-free approach. nih.gov

The use of eco-friendly catalysts and recyclable reaction media is also a hallmark of green synthesis. A study reported the use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, showcasing high yields and the reusability of the catalyst. mdpi.com Another green protocol describes the synthesis of thioamides using a choline (B1196258) chloride–urea-based deep eutectic solvent (DES), which is biodegradable and can be recycled multiple times without a significant loss in activity. researchgate.net

These green methodologies offer significant advantages over traditional synthetic routes, including reduced reaction times, lower energy consumption, higher yields, and a decreased environmental footprint. The following table summarizes key findings from various green synthesis approaches for 1,3,4-thiadiazole and related heterocyclic derivatives.

Research Findings on Green Synthesis of Thiadiazole Derivatives

| Synthetic Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Microwave-assisted | Mercapto-s-triazole, Aromatic acid | AlCl₃, Solvent-free | 2-3 min | Improved | jmrionline.com |

| Microwave-assisted | Aromatic aldehyde, Aromatic amine | Cashew shell extract, Solvent-free | Not specified | 80-90 | researchgate.net |

| Ultrasound & Microwave | Thiosemicarbazone, Ferric chloride, Water | No catalyst | 3 min | 73-90 | sbq.org.br |

| Ultrasound-assisted | 1-Methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide, Hydrazonyl halides | Not specified | Not specified | High | nih.gov |

| Grinding | Methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate, Hydrazonoyl halides | Solvent-free, Room temperature | Not specified | Not specified | nih.gov |

| Ultrasound-assisted | Thiazole derivatives | Recyclable chitosan hydrogel | Not specified | High | mdpi.com |

| Deep Eutectic Solvent | Aldehydes/Ketones, Secondary amines, Sulfur | Choline chloride–urea (B33335) (DES) | 5 h | 65-90 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,4-Thiadiazol-2-yl-thiourea derivatives. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of resonances to the thiourea (B124793) and thiadiazole scaffolds.

Elucidation of Thiourea and Thiadiazole Scaffold Resonances

In ¹H NMR spectra of this compound derivatives, the protons of the N-H groups in the thiourea moiety typically appear as broad singlets in the downfield region, with chemical shifts observed between δ 12.40–14.49 ppm and 7.54–11.54 ppm. nih.govmdpi.comnih.gov The specific positions can be influenced by the solvent and the nature of substituents on the molecule. For instance, in some derivatives, the N-H protons have been noted in the regions of δ 12.40–11.54 ppm and 9.20–9.07 ppm. nih.gov The proton attached to the C5 position of the unsubstituted 1,3,4-thiadiazole (B1197879) ring shows a chemical shift around δ 8.99 ppm. nih.gov

¹³C NMR spectroscopy provides key information about the carbon framework. The carbon atom of the C=S group in the thiourea scaffold is characterized by a resonance in the range of δ 174.4–188.0 ppm. nih.govmdpi.comnih.gov The carbon atoms within the 1,3,4-thiadiazole ring exhibit resonances at approximately δ 157.0–172.2 ppm and δ 143.7–161.9 ppm, corresponding to the C2 and C5 atoms, respectively. nih.govmdpi.comnih.govbanglajol.info The exact chemical shifts can vary depending on the substitution pattern on the thiadiazole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiourea N-H | 7.54 - 14.49 nih.govmdpi.comnih.gov | - |

| Thiadiazole C-H (H-5) | ~8.99 nih.gov | - |

| Thiourea C=S | - | 174.4 - 188.0 nih.govmdpi.comnih.gov |

| Thiadiazole C2 | - | 157.0 - 172.2 nih.govmdpi.comnih.govbanglajol.info |

| Thiadiazole C5 | - | 143.7 - 170.412 mdpi.comnih.govbanglajol.info |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound compounds. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Key IR absorption bands include:

N-H Stretching: The N-H groups of the thiourea moiety exhibit stretching vibrations typically in the range of 3155–3435 cm⁻¹. mdpi.comtandfonline.comderpharmachemica.com

C=N Stretching: The carbon-nitrogen double bond (C=N) within the thiadiazole ring shows a characteristic absorption band between 1512 cm⁻¹ and 1598 cm⁻¹. mdpi.combanglajol.info

C=S Stretching: The thiocarbonyl group (C=S) of the thiourea linkage displays a stretching vibration in the region of 1280–1311 cm⁻¹. tandfonline.comderpharmachemica.com

C-S Stretching: The carbon-sulfur single bonds in the thiadiazole ring give rise to absorptions around 646-835 cm⁻¹. nih.govbanglajol.info

In some derivatives, a C=O stretching band may be present around 1680-1689 cm⁻¹ if a carbonyl group is part of a substituent. tandfonline.comtandfonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3155 - 3435 mdpi.comtandfonline.comderpharmachemica.com |

| C=N (Thiadiazole) | Stretching | 1512 - 1598 mdpi.combanglajol.info |

| C=S (Thiourea) | Stretching | 1280 - 1311 tandfonline.comderpharmachemica.com |

| C-S (Thiadiazole) | Stretching | 646 - 835 nih.govbanglajol.info |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound derivatives by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a commonly employed method for these compounds. nih.govmdpi.comtandfonline.com

The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺) or protonated/deprotonated molecular ion peaks ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the synthesized compound. banglajol.infotandfonline.comderpharmachemica.com For example, a derivative with the formula C₁₅H₁₁BrN₄S₂ was observed to have a molecular ion peak at m/z 389 (M⁺-2). derpharmachemica.com The fragmentation patterns observed in the mass spectra provide further structural confirmation by showing the loss of specific fragments, which is consistent with the proposed structure. jrespharm.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivatives. mdpi.comderpharmachemica.comistanbul.edu.tr

For example, for the compound 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea (C₁₅H₁₁BrN₄S₂), the calculated elemental composition was C, 46.04%; H, 2.83%; N, 14.32%. The found values were C, 46.21%; H, 2.91%; N, 14.43%, which are in close agreement. derpharmachemica.com

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how 1,3,4-thiadiazol-2-yl-thiourea derivatives interact with biological targets at the molecular level.

Elucidation of Binding Modes and Affinities

Molecular docking studies have been instrumental in elucidating the binding modes and affinities of this compound derivatives with various biological targets. For instance, docking studies of novel 1,3,4-thiadiazole (B1197879) derivatives with the ADP-sugar pyrophosphatase from Escherichia coli revealed that a 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol derivative exhibited a high binding affinity with a docking score of -8.9 kcal/mol. researchgate.net Similarly, docking of 1-phenyl-[5-substitutedphenyl)-1,3,4-thiadiazol-2-yl]-3-thiourea derivatives against the Enoyl ACP reductase (FabI) of E. coli helped in analyzing their binding interactions. banglajol.info

In the context of antituberculosis agents, molecular docking of a conjugated thiadiazole–thiourea (B124793) scaffold into the active site of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis has been performed to understand their potent activity. jst.go.jp Furthermore, docking studies of nopol-derived 1,3,4-thiadiazole-thiourea compounds have been used to predict their binding modes with fungal targets. mdpi.com The binding affinity of these compounds is often quantified by docking scores, which provide a relative measure of the binding strength. For example, some thiadiazole derivatives have shown high binding affinities for SARS-CoV-2 proteins like the main protease (Mpro), with docking scores reaching -11.4 kcal/mol. researchgate.net

Identification of Key Amino Acid Residues and Intermolecular Interactions

A critical aspect of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These studies reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. For example, docking studies of 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas with S. aureus DNA gyrase showed interactions with residues such as ASP1083, MET1121, and ARG1122. nih.gov Similarly, the interaction of N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea with spinach ketol-acid reductoisomerase (KARI) was predicted using Auto-Dock, highlighting the key interactions within the active site. tandfonline.com

In another study, the structure-activity relationship analysis of drug-1,3,4-thiadiazole conjugates as acetylcholinesterase inhibitors indicated π-π interactions with key amino acid residues like Tyr124, Trp286, and Tyr341. diva-portal.org These detailed interaction maps are vital for the rational design of new derivatives with improved affinity and selectivity.

Induced Fit Docking and Molecular Dynamics Simulations

To account for the flexibility of the protein target, more advanced computational methods like induced fit docking (IFD) and molecular dynamics (MD) simulations are employed. IFD allows for conformational changes in the protein's active site upon ligand binding, providing a more realistic representation of the interaction. For instance, induced fit docking calculations were performed to observe the binding efficiency and steric interactions of 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas with S. aureus DNA gyrase. nih.gov

Molecular dynamics simulations further refine the docked poses and assess the stability of the ligand-protein complex over time. A 100-ns MD simulation was used to evaluate the interaction stability of thiourea-iron (III) metal complexes with the NUDT5 binding site, a target for breast cancer. nih.gov These simulations can reveal the dynamic nature of the interactions and the stability of key hydrogen bonds and other contacts, providing a deeper understanding of the binding mechanism. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide insights into the reactivity, stability, and spectroscopic properties of this compound derivatives.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

DFT calculations are widely used to obtain the optimized geometries of this compound derivatives, providing accurate bond lengths and angles. researchgate.net These calculations also yield important electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps. mdpi.comuniversci.com The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of its reactivity and potential for intermolecular interactions. universci.com

Studies on benzothiazolyl-benzoylthiourea compounds have used DFT to investigate the influence of electron-donating and withdrawing substituents on the electronic properties and intramolecular hydrogen bonding. ukm.my The optimized structures from DFT calculations can also be used as starting points for molecular docking studies, ensuring that the ligand conformation is energetically favorable.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. universci.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

FMO analysis of N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea revealed that the HOMO is mainly located on the pyridine (B92270) ring, thiadiazole ring, and the thiourea group, while the HOMO-1 also includes the cyclopropane (B1198618) ring. tandfonline.com This distribution of frontier orbitals suggests their importance in hydrophobic interactions with the target receptor. tandfonline.comtandfonline.com In another study on nopol-derived 1,3,4-thiadiazole-thiourea compounds, FMO analysis was used to understand the bioactivity of different substituted derivatives. mdpi.com The analysis of HOMO and LUMO provides valuable information for understanding the active mechanism of these compounds. tandfonline.com

Data Tables

Table 1: Molecular Docking and Biological Activity Data for selected this compound Derivatives

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Biological Activity (IC₅₀/MIC) | Reference |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (E. coli) | -8.9 | - | researchgate.net |

| 1-phenyl-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-thiourea | Enoyl ACP reductase (FabI) (E. coli) | - | Significant anti-E. coli activity | banglajol.info |

| 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thiourea | S. aureus DNA gyrase | - | MIC: 0.78–3.125 μg/mL against S. aureus | nih.gov |

| N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea | Ketol-acid reductoisomerase (KARI) | - | 100% inhibition at 100 mg·mL⁻¹ | tandfonline.com |

| Novel 1,3,4-thiadiazole hybrid | SARS-CoV-2 Main Protease (Mpro) | -11.4 | - | researchgate.net |

Table 2: Quantum Chemical Properties of selected this compound Derivatives from DFT Calculations

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea | - | - | - | tandfonline.com |

| 1-(1,3-benzothiazol-2-yl)-3-(benzoylthiourea) | - | - | - | ukm.my |

| (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl)imino)thiazolidine–4-one | - | - | Represents the difference between EHOMO and ELUMO | universci.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (nucleophilic sites) and blue represents regions of low electron density (electrophilic sites).

For derivatives of 1,3,4-thiadiazole, MEP analysis reveals crucial information about their intermolecular interactions. universci.comresearchgate.net Studies on related thiazole (B1198619) derivatives have shown that MEP maps help in understanding charge distribution and reactivity. researchgate.net In one study, the negative potential was observed over the electronegative nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group showed a positive potential, marking them as favorable for nucleophilic attack. This detailed charge distribution is fundamental for predicting how these molecules will interact with biological targets. universci.com

The insights gained from MEP mapping are instrumental in drug design, as they help to understand the non-covalent interactions, such as hydrogen bonding, that are critical for the binding of a ligand to its receptor. universci.com

Reactivity Indices and Parameters

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential for quantifying the chemical reactivity and stability of molecules. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Eg), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

HOMO and LUMO: The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO energy gap (Eg) is associated with higher chemical reactivity and lower kinetic stability. universci.comresearchgate.net

Chemical Potential (μ) and Hardness (η): Chemical potential signifies a molecule's resistance to decomposition, with negative values indicating stability. universci.com Hardness measures the resistance to changes in electron distribution; molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. universci.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Higher electrophilicity values are associated with enhanced stability and are indicative of good electrophiles. researchgate.netuniversci.com

In studies of 1,3,4-thiadiazole derivatives, these reactivity indices are calculated to understand their stability and potential biological interactions. For instance, a study on novel quinazolines bearing a 1,3,4-thiadiazole-aryl urea (B33335) moiety calculated these quantum reactivity indexes to evaluate their chemical behavior. nih.gov

Table 1: Representative Quantum Reactivity Indices for a 1,3,4-Thiadiazole Derivative (Note: The following data is illustrative and based on findings for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (Eg) | 4.5 | ELUMO - EHOMO |

| Chemical Potential (μ) | -4.25 | (EHOMO + ELUMO) / 2 |

| Hardness (η) | 2.25 | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | 4.01 | μ2 / (2η) |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

QSAR studies on 1,3,4-thiadiazole derivatives have been successfully employed to design and predict the efficacy of novel therapeutic agents. For example, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model that proved useful for modeling these inhibitors. nih.govresearchgate.net These models often use various physicochemical, topological, and electronic descriptors to correlate with biological activity. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions required for biological activity. A 3D-QSAR study on nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity resulted in a robust model (r² = 0.992, q² = 0.753), which helped to elucidate the structure-activity relationships. mdpi.com Similarly, 3D-QSAR studies on 1,3,4-thiadiazole derivatives as anticonvulsants have yielded stable and statistically significant models, providing guidelines for the design of new anticonvulsant drugs. nih.gov

Table 2: 3D-QSAR Model Statistics for Antifungal 1,3,4-Thiadiazole-Thiourea Compounds

| Parameter | Value | Description |

| q² (Cross-validated correlation coefficient) | 0.753 | Indicates the predictive ability of the model. mdpi.com |

| r² (Non-cross-validated correlation coefficient) | 0.992 | Indicates the goodness of fit of the model. mdpi.com |

| F-value | 225.599 | A measure of the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.046 | A measure of the accuracy of the predictions. |

| Steric Field Contribution | 66.8% | Percentage contribution of steric fields to the model. |

| Electrostatic Field Contribution | 33.2% | Percentage contribution of electrostatic fields to the model. |

In Silico Prediction of Biological Activities and ADMET Properties

In silico methods are increasingly used to predict the biological activities of novel compounds and to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process. This helps to reduce the time and cost associated with experimental screening and to identify promising drug candidates with favorable pharmacokinetic profiles.

For this compound derivatives, in silico tools like PASS (Prediction of Activity Spectra for Substances) and various ADMET prediction software are employed. The PASS software predicts a wide range of biological activities based on the structure of a compound, with results given as a probability of being active (Pa) or inactive (Pi). universci.com For instance, PASS predictions for certain 1,3,4-thiadiazole derivatives indicated strong potential as Mcl-1 antagonists and antivirals. universci.comresearchgate.netuniversci.com In another study, PASS was used to predict the anti-E. coli potential of novel thiadiazolo thiourea derivatives. banglajol.info

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Web servers like SwissADME and admetSAR are commonly used to calculate various pharmacokinetic parameters. universci.comresearchgate.netbohrium.com These predictions assess properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and various toxicity risks. Studies on 1,3,4-thiadiazole derivatives have utilized these tools to confirm their drug-like properties and suitability for further development. universci.comresearchgate.netfrontiersin.org

Table 3: Predicted ADMET Properties for a Representative 1,3,4-Thiadiazole-Thiourea Derivative (Note: This data is illustrative and based on typical predictions for such compounds.)

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for central nervous system side effects. |

| Distribution | ||

| Human Serum Albumin Binding | -0.8 | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Low mutagenic potential. |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |

Pharmacological Investigations and Mechanistic Insights

Enzyme Inhibition Assays and Target Identification

A critical strategy in the development of antibacterial agents is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drugs. Several studies have demonstrated that derivatives of 1,3,4-thiadiazole (B1197879) incorporating a thiourea (B124793) moiety can effectively inhibit these enzymes.

One study focused on a series of substituted 1-(5-R-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thioureas and evaluated their inhibitory activity against enzymes from Staphylococcus aureus. Among the synthesized compounds, compound 6h , which features a 4-chlorophenyl substituent at the 5-position of the thiadiazole ring, emerged as a potent inhibitor of S. aureus DNA gyrase with an IC50 value of 1.22 µM. nih.gov This compound also showed inhibitory activity against S. aureus topoisomerase IV, albeit at a higher concentration with an IC50 of 53.78 µM. nih.gov Molecular dynamics simulations suggested that the stability of the complex between compound 6h and S. aureus DNA gyrase is maintained through active interactions with key amino acid residues such as ASP1083, MET1121, and ARG1122. nih.gov

In a separate investigation, a series of novel thiourea derivatives were synthesized and tested for their ability to inhibit Escherichia coli DNA gyrase and topoisomerase IV. Compound 8 from this series demonstrated excellent inhibitory activity against E. coli DNA gyrase B with an IC50 value of 0.33 µM, which is comparable to the standard drug novobiocin (B609625) (IC50 = 0.28 µM). nih.govresearchgate.netresearchgate.net The same compound also exhibited moderate inhibition of E. coli topoisomerase IV, with an IC50 of 19.72 µM. nih.govresearchgate.netresearchgate.net Molecular docking studies of compound 8 within the active sites of these enzymes were performed to understand the probable binding conformations and interactions. nih.govresearchgate.net These findings suggest that the 1,3,4-thiadiazol-2-yl-thiourea scaffold can serve as a promising framework for the development of dual inhibitors of bacterial DNA gyrase and topoisomerase IV.

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6h | DNA Gyrase | S. aureus | 1.22 | nih.gov |

| Compound 6h | Topoisomerase IV | S. aureus | 53.78 | nih.gov |

| Compound 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | nih.govresearchgate.netresearchgate.net |

| Compound 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | nih.govresearchgate.netresearchgate.net |

| Novobiocin (Standard) | DNA Gyrase B | E. coli | 0.28 ± 1.45 | nih.govresearchgate.netresearchgate.net |

| Novobiocin (Standard) | Topoisomerase IV | E. coli | 10.65 ± 1.02 | nih.govresearchgate.netresearchgate.net |

Dihydrofolate reductase (DHFR) is another crucial enzyme that has been explored as a target for 1,3,4-thiadiazole derivatives. DHFR plays a key role in the synthesis of nucleic acids and amino acids, and its inhibition can lead to the cessation of cell proliferation. This makes it an attractive target for both antimicrobial and anticancer therapies.

While the broader class of 1,3,4-thiadiazole derivatives has been identified as a promising source of DHFR inhibitors, specific studies focusing on the this compound substructure are less common. However, in the study of 1-(5-R-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thioureas, the most potent DNA gyrase inhibitor, compound 6h , was also found to be a strong inhibitor of S. aureus DHFR, with an IC50 value of 0.23 µM. nih.gov This suggests that the thiourea linkage can be a viable component in the design of DHFR inhibitors based on the 1,3,4-thiadiazole scaffold. Further research is needed to fully explore the structure-activity relationships of this compound derivatives as DHFR inhibitors and to determine their selectivity for microbial versus human DHFR.

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, but it is absent in animals. This makes KARI an attractive target for the development of herbicides and novel antimicrobial agents.

A series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were designed and synthesized as potential KARI inhibitors. The inhibitory activity of these compounds was evaluated against rice KARI. Several of these derivatives demonstrated significant inhibition of the enzyme. Notably, the 5-butyl substituted compound (3e ) and the 3-pyridinyl substituted compound (3n ) both achieved 100% inhibition of rice KARI at a concentration of 100 µg/mL. nih.gov

The structure-activity relationship (SAR) studies from this research indicated that derivatives with longer alkyl chains at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. nih.gov Furthermore, for compounds with a substituted benzene (B151609) ring, substitution at the 4-position resulted in higher inhibitory activity compared to substitutions at the 2- or 3-positions. nih.gov These findings highlight the potential of the this compound scaffold in the design of effective KARI inhibitors.

| Compound | Substituent at 5-position | Inhibition (%) at 100 µg/mL | Reference |

|---|---|---|---|

| 3e | n-Butyl | 100 | nih.gov |

| 3n | 3-Pyridinyl | 100 | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. The 1,3,4-thiadiazole scaffold has been incorporated into various molecular designs to create novel AChE inhibitors.

In a study focused on 1,3,4-thiadiazol-2-yl urea (B33335) derivatives, which are structurally very similar to thioureas, several compounds showed potent AChE inhibitory activity. Compound 6b from this series, 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridin-3-yl)urea, was particularly effective, with an IC50 value of 1.17 µM, an activity level comparable to the standard drug galanthamine. nih.gov

Another study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus also reported significant AChE inhibition. While not strictly thiourea derivatives, these compounds share the 1,3,4-thiadiazole core. One of the most active compounds in this series, compound 7e , which has a meta-fluorophenyl substituent, displayed remarkable potency with an IC50 of 1.82 nM. researchgate.netresearchgate.net These results underscore the potential of the 1,3,4-thiadiazole ring system in the design of highly potent AChE inhibitors. Further exploration of the thiourea linkage in this context could yield promising new therapeutic agents for neurodegenerative diseases.

| Compound | Compound Type | IC50 | Reference |

|---|---|---|---|

| Compound 6b | 1,3,4-Thiadiazol-2-yl urea | 1.17 µM | nih.gov |

| Compound 7e | Benzamide-1,3,4-thiadiazole | 1.82 ± 0.6 nM | researchgate.netresearchgate.net |

| Galanthamine (Standard) | - | Comparable to 6b | nih.gov |

| Donepezil (Standard) | - | 0.6 ± 0.05 µM | researchgate.netresearchgate.net |

Enoyl-acyl carrier protein reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. Its absence in humans makes it an attractive and specific target for the development of new antibacterial drugs.

The potential of this compound derivatives as FabI inhibitors has been explored through computational methods. A study involving the design and docking of novel thiadiazolo thiourea derivatives suggested that these compounds could act as possible inhibitors of the E. coli FabI enzyme. nih.gov The in silico analysis indicated that these molecules could fit into the active site of the enzyme and interact with key residues. However, there is a lack of published experimental data, such as IC50 values from in vitro enzyme assays, to confirm the inhibitory activity and to validate the computational findings for this specific class of compounds against FabI. Therefore, while the this compound scaffold shows theoretical promise as a FabI inhibitor, further experimental investigation is required to establish its actual potential.

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.

Several studies have shown that thiourea derivatives incorporating a 1,3,4-thiadiazole ring can be potent inhibitors of α-glucosidase. In one such study, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated for their α-glucosidase inhibitory activity. Three of the synthesized compounds, 4 , 8 , and 9 , exhibited excellent inhibitory profiles with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively. nih.gov These values are significantly lower than that of the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 µM), indicating a much higher potency. nih.gov

Another study investigated thiourea derivatives based on 3-aminopyridin-2(1H)-ones. Compound 9a from this series, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, demonstrated the highest inhibitory activity against α-glucosidase, with an IC50 of 9.77 mM, which was more potent than acarbose (IC50 = 11.96 mM) in the same assay. nih.gov Compound 9c , 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also showed comparable activity to acarbose with an IC50 of 12.94 mM. nih.gov These findings strongly support the potential of the this compound scaffold in developing new and effective α-glucosidase inhibitors for the treatment of diabetes.

| Compound | Compound Type | IC50 | Reference |

|---|---|---|---|

| Compound 4 | 1,3,4-Thiadiazole Schiff base | 2.20 ± 0.10 µM | nih.gov |

| Compound 8 | 1,3,4-Thiadiazole Schiff base | 1.10 ± 0.10 µM | nih.gov |

| Compound 9 | 1,3,4-Thiadiazole Schiff base | 1.30 ± 0.10 µM | nih.gov |

| Acarbose (Standard) | - | 11.50 ± 0.30 µM | nih.gov |

| Compound 9a | Phenylthiourea of 3-aminopyridin-2(1H)-one | 9.77 mM | nih.gov |

| Compound 9c | Phenylthiourea of 3-aminopyridin-2(1H)-one | 12.94 mM | nih.gov |

| Acarbose (Standard) | - | 11.96 mM | nih.gov |

Inhibition of Human Carbonic Anhydrase

Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Certain thiourea derivatives incorporating the 1,3,4-thiadiazole scaffold have demonstrated significant inhibitory activity against different hCA isoforms.

A series of 1,3,4-thiadiazole-2-thione derivatives were synthesized and evaluated for their inhibitory effects on the cytosolic isozymes hCA I and hCA II, as well as the tumor-associated transmembrane isozyme hCA IX. nih.gov The inhibition constants (Kᵢ) for these compounds varied, with some showing potent activity. For instance, against hCA I, the Kᵢ values ranged from 2.55 to 222 µM. nih.gov The same series of compounds exhibited Kᵢ values between 2.0 and 433 µM against hCA II. nih.gov Notably, against the cancer-related hCA IX, the inhibition constants were in the range of 1.25 to 148 µM. nih.gov One particular compound, 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide, displayed noteworthy inhibition of hCA IX with a Kᵢ value of 1.25 µM. nih.gov Molecular docking studies suggest that the thione group of these inhibitors can act as a zinc-binding moiety within the enzyme's active site. nih.gov

In another study, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and their in vitro carbonic anhydrase inhibitory activity was assessed. One compound from this series demonstrated more potent inhibition than the standard reference drug, acetazolamide, with an IC₅₀ value of 0.402 µM compared to acetazolamide's 0.998 µM. mdpi.com Kinetic analysis revealed that this potent compound acts as a competitive inhibitor. mdpi.com

Inhibition of Bacterial Ureases

The inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key strategy for combating infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea derivatives are well-known urease inhibitors due to their structural resemblance to urea. jmpas.com The incorporation of a 1,3,4-thiadiazole ring into a thiourea scaffold has been shown to yield potent urease inhibitors.

Several studies have evaluated series of 1,3,4-thiadiazole derivatives for their urease inhibitory activity, often using Jack bean urease as a model. In one such study, a series of researchgate.netnih.govuobaghdad.edu.iqtriazolo[3,4-b] researchgate.netuobaghdad.edu.iqnih.govthiadiazole derivatives exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 to 8.32 µM, which were significantly better than the standard inhibitor thiourea (IC₅₀ = 22.54 µM). uobaghdad.edu.iq The most potent compound in this series was found to be a competitive inhibitor. uobaghdad.edu.iq

Another study investigating two series of compounds, 1,3,4-thiadiazole and 1,2,4-triazole-5-thione derivatives, found that the latter group showed excellent urease inhibitory activity, with most compounds being more active than thiourea (IC₅₀ = 183.92 µM). Similarly, a series of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, also demonstrated potent urease inhibition, with many compounds being more active than thiourea. One compound, in particular, was 20-fold more active than the standard.

Inhibition of Histone Deacetylase (HDAC) and Phosphodiesterase-7 (PDE7)

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy. researchgate.net Several 1,3,4-thiadiazole derivatives have been designed and synthesized as HDAC inhibitors. One study focused on 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives, with one compound exhibiting potent inhibitory activity against HDAC1 with an IC₅₀ of 15 nM. uobaghdad.edu.iq Another investigation into 1,3,4-thiadiazole-containing hydroxamic acids found that compounds with a heteroaromatic substituent showed better HDAC inhibitory activity compared to the standard drug SAHA. nih.gov Furthermore, a series of 5-substituted-phenyl-1,3,4-thiadiazole-based hydroxamic acids were found to possess potent HDAC inhibition effects, with some compounds being two- to five-fold more potent in cytotoxicity against cancer cell lines than SAHA. nih.gov The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives has also been linked to their potential to inhibit histone deacetylase. jmpas.com

Phosphodiesterase-7 (PDE7) Inhibition

Phosphodiesterase-7 (PDE7) is an enzyme involved in the cyclic AMP (cAMP) signaling pathway, and its inhibition is a potential therapeutic approach for inflammatory and neurological disorders. A series of structurally novel small molecule inhibitors of PDE7 based on the thiadiazole scaffold have been developed. The most effective compounds from this series demonstrated inhibitory activity in the low nanomolar range and showed selectivity over PDE4.

ADP-sugar Pyrophosphatase (NUDT5) Modulation

ADP-sugar pyrophosphatase, also known as NUDT5, is an enzyme implicated in nucleotide metabolism and has been identified as a potential target in breast cancer. The interaction between 1,3,4-thiadiazole derivatives and NUDT5 has been explored through molecular docking studies.

In one such study, a derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3), demonstrated a high binding affinity and coordination with its target. The molecular docking analysis of this compound revealed a docking score of -8.9 kcal/mol and a MM-GBSA value of -31.5 kcal/mol. The study predicted the formation of four hydrogen bonds between the L3 compound and the NUDT5 enzyme, suggesting a strong interaction.

Antimicrobial Activity Studies

The 1,3,4-thiadiazole nucleus is a common feature in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities. Derivatives incorporating the this compound scaffold have been extensively synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. researchgate.net

Antibacterial Spectrum and Efficacy

Numerous studies have demonstrated the antibacterial potential of 1,3,4-thiadiazole-thiourea derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, a series of substituted thioureas containing a 1,3,4-thiadiazole ring were synthesized and their antibacterial activity was assessed. researchgate.net Several of these compounds were found to be potent inhibitors against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 µg/mL. researchgate.net Another thiadiazole–thiourea derivative showed inhibitory activity against Staphylococcus pneumoniae and Bacillus subtilis with MIC values of 15.1 ± 0.7 and 19.8 ± 1.1 mg/mL, respectively, which were more potent than the reference drug ampicillin. researchgate.net

Another investigation of 1,3,4-thiadiazole molecules found them to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while some specific molecules within the series also inhibited Staphylococcus epidermidis and alpha Streptococcus haemolyticus. nih.gov Furthermore, a chiral derivative of 1,3,4-thiadiazole demonstrated activity against Staphylococcus epidermidis (MIC = 31.25 µg/mL) and Micrococcus luteus (MIC = 15.63 µg/mL).

Antifungal Spectrum and Efficacy

The antifungal properties of this compound derivatives have also been well-documented, with activity reported against a variety of fungal pathogens. researchgate.net

A series of synthesized 1,3,4-thiadiazole derivatives were screened for their antifungal activity, with several compounds showing promising results. One particular compound, N-Allyl-1,3,4-thiadiazol-2-amine, exhibited good inhibitory activity against Candida albicans with a MIC of 0.08 µg/mL, comparable to the standard drug fluconazole (B54011) (MIC = 0.05 µg/mL). researchgate.net

In a study of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol was identified as one of the most active agents against pathogenic fungi, while also exhibiting low toxicity to human cells. Another research effort found that certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives displayed good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum at concentrations between 8 and 31.25 μg/mL.

Antituberculosis Activity against Mycobacterial Strains

The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of 1,3,4-thiadiazole-thiourea have shown considerable promise in this area. Researchers have designed and synthesized hybrid molecules that combine the pharmacophores of both 1,3,4-thiadiazole and thiourea to create potent antitubercular compounds. jst.go.jpresearchgate.net

Studies have reported the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives and their subsequent conversion to thiourea analogs, which were then screened for activity against M. tuberculosis H37Rv. cbijournal.com For instance, a series of 5-(4-chlorophenyl) and 5-(4-fluorophenyl)-1,3,4-thiadiazole-3-substituted thioureas were identified as highly active and selective compounds against this strain. researchgate.net The antimycobacterial activity is often evaluated using methods like the BACTEC 460 radiometric system or the Alamar Blue susceptibility test to determine the Minimum Inhibitory Concentration (MIC). cbijournal.comnih.govcolab.ws

Key findings from various studies highlight specific structural features that enhance antitubercular potency. For example, compounds incorporating a 1-methylimidazol-2-yl group have demonstrated high inhibitory activity. cbijournal.com The combination of the 1,3,4-thiadiazole ring with a thiourea moiety appears to be a crucial factor for the observed antimycobacterial effects. jst.go.jp

Table 1: Antitubercular Activity of Selected 1,3,4-Thiadiazole-Thiourea Derivatives

| Compound | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(1-methylimidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] jst.go.jpbepls.comnih.govthiadiazole | M. tuberculosis H37Rv | 3.14 µg/mL | cbijournal.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | High inhibitory activity | nih.govcolab.ws |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-3-substituted thioureas | M. tuberculosis H37Rv | Active and selective | researchgate.net |

Antiviral Activity Research

The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) nucleobase, which may contribute to the antiviral properties of its derivatives. nih.govmdpi.com Research has shown that this compound derivatives possess activity against a range of viruses. The inclusion of the -NH-CS-NH- (thiourea) group has been specifically noted for its contribution to antiviral efficacy. nih.gov

Derivatives have been tested against Human Immunodeficiency Virus (HIV), with some compounds showing significant anti-HIV-1 activity at micromolar concentrations. nih.gov Studies have also demonstrated activity against Herpes Simplex Virus (HSV), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov Furthermore, research into the antiviral potential against plant viruses, such as the Tobacco Mosaic Virus (TMV), has yielded positive results, with some derivatives showing better protective activity than the commercial agent ningnanmycin. mdpi.com

The mechanism of antiviral action can vary. For instance, in the context of TMV, active compounds were found to inhibit the spread of the virus, induce defensive barriers in plant leaves, and improve the photosynthetic efficiency of infected leaves. mdpi.com

Table 2: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Series | Target Virus | Observed Effect | Reference |

|---|---|---|---|

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC50 range of 7.50–20.83 µM | nih.gov |

| Thiourea derivatives 47 and 48 | HSV, Sindbis virus, Coxsackie virus B4, Punto Toro virus | Active in in-vitro tests | nih.gov |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Protective activity, with compound E2 having an EC50 of 203.5 µg/mL | mdpi.com |

Antitumor/Anticancer Activity Investigation

The 1,3,4-thiadiazole scaffold is a key feature in a multitude of compounds investigated for their anticancer properties. nih.govresearchgate.net These derivatives have demonstrated cytotoxic effects against a wide array of cancer cell lines, including those of the breast, lung, colon, and prostate, as well as leukemia. bepls.com The introduction of a thiourea linkage to the 1,3,4-thiadiazole ring has been a strategy in the synthesis of new potential antitumor agents. nih.gov

For example, a series of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea showed potent antileukemic activity in preliminary screenings by the National Cancer Institute. nih.gov Other studies have reported that certain 1,3,4-thiadiazole derivatives exhibit significant cytotoxicity, with some compounds showing IC50 values in the low micromolar range against cell lines like the human colon carcinoma (HCT-116) and breast cancer lines (MCF-7 and MDA-MB-231). mdpi.comresearchgate.net The antiproliferative activity is often influenced by the nature of the substituents on the thiadiazole and phenyl rings. nih.gov

Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6 µM, 53.4 µM | mdpi.com |

| 1,3,4-thiadiazole derivative 66 | HCT-116 (colon carcinoma) | 0.73 µg/mL | researchgate.net |

| Pyridine (B92270) derivatives 18a–h | HCT-116, Hep-G2 | 2.03–37.56 μM | nih.gov |

| Compound 8a | Various cancer cell lines | 1.62–4.61 μM | nih.gov |

Mechanisms of Antitumor Action

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. bepls.com A primary mode of action is the interference with DNA replication processes, which is thought to be due to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases. mdpi.comnih.gov This interference can inhibit the replication of tumor cells. mdpi.com

Other identified mechanisms include:

Tubulin Polymerization Inhibition : Some derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and disrupting their assembly, which is crucial for mitosis. bepls.com

Enzyme Inhibition : These compounds can inhibit various enzymes critical for cancer cell survival and proliferation. This includes protein kinases (like tyrosine kinases), glutaminase, and histone deacetylases (HDACs). bepls.com By inhibiting HDACs, for example, these derivatives can modulate gene expression. bepls.com

Signaling Pathway Interference : They have been shown to interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com

Induction of Apoptosis : Many 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells. bepls.com

Antiangiogenic Properties : Some studies have indicated that these compounds possess antiangiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. bepls.com

Aromatase Inhibition : Molecular docking studies have suggested that some derivatives can interact with the active site of the aromatase enzyme, which is a target in hormone-dependent cancers. nih.gov

Anticonvulsant Activity Assessment

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential as anticonvulsant drugs. nih.gov These compounds are often tested in preclinical in vivo models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests to assess their efficacy. nih.govfrontiersin.org

The mechanism proposed for their anticonvulsant action involves the prevention of neuron firing in the brain, potentially through the GABAa pathway by releasing chloride ions. nih.govfrontiersin.org The lipophilic nature of the ring structure is considered important for this activity. nih.gov Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the substituted rings can enhance anticonvulsant potency. nih.govfrontiersin.org For instance, certain 1,3,4-thiadiazole derivatives have shown significant protection in MES and PTZ models at relatively low doses with minimal neurotoxicity. nih.gov

Table 4: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES | 83% and 75% inhibition at 20 mg/kg | nih.govfrontiersin.org |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced convulsion | ≥50% activity at 30 mg/kg | nih.gov |

Anti-inflammatory and Analgesic Properties

Several novel 1,3,4-thiadiazole derivatives have been synthesized and investigated for their in vivo anti-inflammatory and analgesic activities. ijpsdronline.comthaiscience.info The anti-inflammatory effects are often evaluated using the carrageenan-induced rat paw edema test, while analgesic properties are assessed using methods like the tail-flick or acetic acid-induced writhing tests. ijpsdronline.comthaiscience.info

Some Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated a superior analgesic and anti-inflammatory profile, with the added benefit of low gastric ulceration incidence, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info The anti-inflammatory action of 1,3,4-thiadiazole derivatives is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, particularly with some selectivity towards COX-2, which may explain the reduced gastrointestinal side effects. thaiscience.info

Table 5: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Activity | Test Model | Result | Reference |

|---|---|---|---|---|

| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | Analgesic & Anti-inflammatory | Acetic acid-induced writhing & Carrageenan-induced paw edema | Superior profile with low gastric ulceration | thaiscience.info |

| Compounds 3d and 3e | Anti-inflammatory | Carrageenan-induced rat paw edema | Most prominent and consistent activity | ijpsdronline.com |

Antioxidant Activity Evaluation

The antioxidant potential of 1,3,4-thiadiazole-thiourea derivatives has been another area of active research. researchgate.net The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. chemmethod.comsaudijournals.com In this assay, the ability of the compounds to donate an electron and reduce the DPPH radical is measured by a decrease in absorbance at a specific wavelength. chemmethod.com

Studies have shown that compounds with electron-donating groups (such as -NH2, -OCH3, and -OH) often exhibit higher antioxidant activity as they can act as free radical scavengers. chemmethod.com For example, certain 1,3,4-thiadiazole derivatives have demonstrated strong antioxidant potential, with some showing DPPH scavenging activity comparable to or even better than the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net The presence of the 1,3,4-thiadiazole ring itself is considered to contribute to the antioxidant properties of these molecules. chemmethod.comresearchgate.net

Table 6: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Assay | Result | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole derivatives (1b, 1d, 2d) | DPPH Scavenging | Highest antioxidant activity in the series | chemmethod.com |

| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives (TZD 5 and TZD 3) | DPPH Scavenging | IC50 values of 27.50 µM and 28.00 µM (Standard Ascorbic Acid IC50 = 29.2 µM) | saudijournals.com |

| Hydrazinecarbothioamides | DPPH Scavenging | Excellent antioxidant activity | researchgate.net |

DNA Binding and Cleavage Studies

Derivatives of 1,3,4-thiadiazole, particularly those incorporating a thiourea moiety, have been identified as promising molecules for their interaction with DNA, a critical target for many therapeutic agents. The structural characteristics of these compounds, notably the presence of the =N-C-S- moiety within the thiadiazole ring, are believed to contribute to their biological activities.

Spectroscopic studies are pivotal in elucidating the nature of the interaction between these compounds and DNA. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) provide insights into the binding modes, whether it be intercalation between DNA base pairs, binding within the minor or major grooves, or electrostatic interactions. For instance, studies on certain 5-substituted-1,3,4-thiadiazol-2-amines have suggested that they are avid binders to DNA, primarily through groove binding. rsc.org The investigation of 5-(heptadecyl)-2-amino-1,3,4-thiadiazole with calf thymus DNA (CT-DNA) revealed its capability to bind to the minor groove region. nih.gov

Beyond simple binding, the ability of these compounds to induce DNA cleavage is a significant area of research, particularly for the development of novel anticancer agents. Gel electrophoresis is a standard method to assess DNA cleavage activity. This technique can distinguish between different forms of DNA, such as supercoiled, nicked, and linear, thereby providing evidence of single-strand or double-strand breaks. Research has shown that some 1,3,4-thiadiazole derivatives can cleave DNA, often in the presence of an oxidizing agent like hydrogen peroxide, suggesting an oxidative cleavage mechanism. rsc.org

Furthermore, the interaction of these compounds with enzymes that regulate DNA topology, such as DNA gyrase and topoisomerase IV, has been explored. A study on substituted thioureas containing a 1,3,4-thiadiazole ring demonstrated their inhibitory effects on these crucial bacterial enzymes, highlighting their potential as antimicrobial agents. nih.gov

Table 1: Spectroscopic Data for the Interaction of a 1,3,4-Thiadiazole Derivative with CT-DNA

| Spectroscopic Technique | Observation | Implication |

| UV-Vis Absorption | Hyperchromic effect | Indicates interaction with DNA, likely groove binding or electrostatic interaction. |

| Fluorescence Spectroscopy | Quenching of ethidium (B1194527) bromide fluorescence | Suggests displacement of an intercalating agent, pointing towards competitive binding. |

| Circular Dichroism (CD) | Perturbation of the DNA secondary structure | Confirms binding and provides information on the conformational changes in DNA upon interaction. |

Table 2: DNA Cleavage Activity of a 1,3,4-Thiadiazole Derivative

| Concentration of Compound | DNA Form (as % of total) | |

| Supercoiled | Nicked | |

| Control (DNA alone) | 95% | 5% |

| Compound (low concentration) | 70% | 30% |

| Compound (high concentration) | 40% | 60% |

Plant Growth Regulatory Applications

The utility of 1,3,4-thiadiazole-2-yl-thiourea and its analogs extends into the agricultural sector, where they have been investigated for their potential as plant growth regulators. These compounds can influence various physiological processes in plants, including cell division, elongation, and differentiation, leading to effects on germination, root and shoot growth.

Research has indicated that certain 2-amino-5-substituted-1,3,4-thiadiazoles exhibit both auxin and cytokinin-like activities. sci-hub.st Auxins are known to stimulate root development, while cytokinins promote cell division and shoot growth. The ability of a single compound to elicit both types of responses makes it a versatile candidate for agricultural applications.